molecular formula C16H16OS B8272781 (2,5-Dimethylphenyl)(2-(methylthio)phenyl)methanone

(2,5-Dimethylphenyl)(2-(methylthio)phenyl)methanone

Cat. No.: B8272781
M. Wt: 256.4 g/mol
InChI Key: UYPLPQIYYJCMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dimethylphenyl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C16H16OS and its molecular weight is 256.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16OS

Molecular Weight

256.4 g/mol

IUPAC Name

(2,5-dimethylphenyl)-(2-methylsulfanylphenyl)methanone

InChI

InChI=1S/C16H16OS/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3

InChI Key

UYPLPQIYYJCMCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1.2 g 2-(methylthio)benzoyl chloride (B) and 1.55 g AlCl3 at 0° C. was added slowly 20 ml DCM. The mixture was stirred 5 minutes at ambient temperature before 7.8 g p-xylene was added slowly. The reaction was stirred 30 minutes at ambient temperature before water was added slowly. The mixture was extracted with DCM (2×50 ml). The combined organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated. Flash silica chromatography (hexane:ethyl acetate 85:15) afforded 0.758 g product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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